4-{(1E)-1-[(2E)-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazinylidene]ethyl}phenol
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Overview
Description
4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Aliphatic Amines: Compounds with similar amine functional groups.
Uniqueness
4-[(1E)-1-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]PHENOL is unique due to its combination of oxadiazole, triazole, and phenol groups, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or aliphatic amines.
Properties
Molecular Formula |
C15H16N8O2 |
---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
4-[(E)-N-[(E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H16N8O2/c1-8(11-4-6-12(24)7-5-11)17-18-9(2)13-10(3)23(22-19-13)15-14(16)20-25-21-15/h4-7,24H,1-3H3,(H2,16,20)/b17-8+,18-9+ |
InChI Key |
CKERCFRUQDUGGM-YPOGWSRFSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C(\C)/C3=CC=C(C=C3)O)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=C(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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